molecular formula C13H12O3 B12079792 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid

4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid

Cat. No.: B12079792
M. Wt: 216.23 g/mol
InChI Key: VRKBSFMBHVNHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclopropylmethoxy group and an ethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Alkylation: The starting material, 3-hydroxy-4-halogenated benzaldehyde, undergoes alkylation to introduce the cyclopropylmethoxy group.

    Hydroxylation: The intermediate product is then subjected to hydroxylation to form the corresponding hydroxyl compound.

    Alkylation: A second alkylation step introduces the ethynyl group.

    Oxidation: Finally, the compound is oxidized to form this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can prevent the epithelial-mesenchymal transition (EMT) process, which is implicated in various pathological conditions such as fibrosis and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
  • 4-(Cyclopropylmethoxy)-3-methylbenzoic acid
  • 4-(Cyclopropylmethoxy)-3-chlorobenzoic acid

Uniqueness

4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid is unique due to the presence of both cyclopropylmethoxy and ethynyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential therapeutic applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-ethynylbenzoic acid

InChI

InChI=1S/C13H12O3/c1-2-10-7-11(13(14)15)5-6-12(10)16-8-9-3-4-9/h1,5-7,9H,3-4,8H2,(H,14,15)

InChI Key

VRKBSFMBHVNHAM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)C(=O)O)OCC2CC2

Origin of Product

United States

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